molecular formula C14H16ClNO3 B2884311 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine CAS No. 793679-02-4

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Cat. No.: B2884311
CAS No.: 793679-02-4
M. Wt: 281.74
InChI Key: RIZYPZARPUANTD-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.74. The purity is usually 95%.
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Biological Activity

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its structure combines a chloroacetyl group with a benzodioxin moiety and a pyrrolidine ring, suggesting diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : 281.73 g/mol
  • CAS Number : 793679-02-4

Synthesis

The synthesis of this compound typically involves the reaction of L-proline derivatives with chloroacetyl chloride. This method has been optimized to yield high purity and efficiency, making it suitable for further derivatization into biologically active compounds such as DPP-IV inhibitors .

Enzyme Inhibition

Research indicates that compounds derived from this compound exhibit significant enzyme inhibitory activities:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown promise as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glucose tolerance in type II diabetes patients .
  • α-Glucosidase Inhibition : Compounds related to this structure have also been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Effective inhibition can lead to reduced postprandial blood glucose levels .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives of this compound:

  • DPP-IV Inhibitors : A study synthesized various pyrrolidine derivatives from L-proline and evaluated their DPP-IV inhibitory activities. The results indicated that certain derivatives exhibited nanomolar inhibition levels comparable to established drugs like Vildagliptin .
  • Enzyme Activity Screening : A series of new sulfonamides incorporating the benzodioxane moiety were synthesized and screened against α-glucosidase and acetylcholinesterase (AChE). The results showed substantial inhibitory activity against α-glucosidase but weaker effects on AChE, suggesting potential applications in managing diabetes .

Data Table: Biological Activity Overview

CompoundTarget EnzymeInhibition TypeIC50 Value (μM)Reference
This compoundDPP-IVCompetitive0.25
Derivative Aα-GlucosidaseNon-competitive0.5
Derivative BAChEWeak Inhibition>10

Properties

IUPAC Name

2-chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-14(17)16-5-1-2-11(16)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYPZARPUANTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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